molecular formula C25H24N4O3 B3207243 2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide CAS No. 1040681-79-5

2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B3207243
CAS No.: 1040681-79-5
M. Wt: 428.5 g/mol
InChI Key: LXCXUMBQMZSVGT-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining a 1,2-dihydropyridin-2-one core substituted at position 3 with a 3-phenyl-1,2,4-oxadiazole moiety. The 4,6-dimethyl groups on the dihydropyridinone ring enhance steric and electronic modulation, while the N-(2,5-dimethylphenyl)acetamide side chain introduces regioselective hydrophobic interactions. The 1,2,4-oxadiazole ring is notable for its metabolic stability and hydrogen-bonding capacity, which may contribute to target binding affinity . Structural characterization of such compounds typically employs X-ray crystallography (e.g., SHELX programs for refinement ) and spectroscopic methods (UV, NMR) as exemplified in studies of related acetamide derivatives .

Properties

IUPAC Name

2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-15-10-11-16(2)20(12-15)26-21(30)14-29-18(4)13-17(3)22(25(29)31)24-27-23(28-32-24)19-8-6-5-7-9-19/h5-13H,14H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCXUMBQMZSVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the construction of the dihydropyridine core, and the final acetamide formation. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or reagents to drive the reactions to completion.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors, advanced purification techniques, and waste minimization strategies.

Chemical Reactions Analysis

Types of Reactions

2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a drug candidate or a pharmacological tool.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a comparative analysis with key examples:

Table 1: Structural and Functional Comparison

Compound Name / Identifier Core Structure Key Substituents Functional Attributes Potential Applications
Target Compound 1,2-Dihydropyridin-2-one 3-(3-Phenyl-1,2,4-oxadiazol-5-yl), 4,6-dimethyl, N-(2,5-dimethylphenyl)acetamide High hydrogen-bonding capacity (oxadiazole), steric hindrance (dimethyl groups) Pharmaceuticals, agrochemicals
N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl) Oxazolidinone 2,6-Dimethylphenyl, methoxyacetamide Polar oxazolidinone enhances solubility; methyl groups improve lipid membrane penetration Fungicide (agricultural use)
(R/S)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-... (Compounds m, n, o in ) Hexanamide backbone 2,6-Dimethylphenoxyacetamido, tetrahydro-pyrimidin-1-yl Stereospecific binding (chiral centers), hydroxyl group for hydrophilic interactions Antibiotics, enzyme inhibitors
Zygocaperoside (Compound 1 from Z. fabago roots) Triterpenoid saponin Glycosylated isorhamnetin Amphiphilic properties (sugar moieties), antioxidant activity Phytopharmaceuticals

Key Findings :

Core Heterocycles: The target compound’s 1,2-dihydropyridin-2-one core distinguishes it from oxazolidinone (Oxadixyl ) or triterpenoid (Zygocaperoside ) scaffolds. The dihydropyridinone ring allows conjugation with the oxadiazole group, enabling π-π stacking and hydrogen-bond donor/acceptor interactions . 1,2,4-Oxadiazole vs. Oxazolidinone: The oxadiazole in the target compound offers greater metabolic stability compared to oxazolidinone, which is prone to ring-opening under acidic conditions .

Substituent Effects: N-Arylacetamide Groups: The N-(2,5-dimethylphenyl) group in the target compound provides a distinct regiochemical profile compared to N-(2,6-dimethylphenyl) in Oxadixyl . Methyl Groups: The 4,6-dimethyl groups on the dihydropyridinone ring increase steric bulk, which may limit off-target interactions but reduce solubility compared to hydroxylated analogs (e.g., Compound m in ).

Hydrogen-Bonding Patterns: The oxadiazole’s nitrogen atoms act as hydrogen-bond acceptors, a feature shared with oxazolidinone but absent in non-heterocyclic analogs like Zygocaperoside. This property is critical for binding to enzymes or receptors with polar active sites .

Applications :

  • The target compound’s hybrid structure suggests dual utility in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals (e.g., herbicidal activity). This contrasts with Oxadixyl’s niche as a fungicide or Zygocaperoside’s role in traditional medicine .

Biological Activity

The compound 2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide is a complex organic molecule notable for its potential biological activities. This article delves into its synthesis, biological effects, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features several functional groups including a pyridine ring, an oxadiazole moiety, and an acetamide group. Its molecular formula is C25H24N4O3C_{25}H_{24}N_{4}O_{3}, with a molecular weight of approximately 440.48 g/mol. The structural complexity suggests a rich potential for biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to 1,3,4-oxadiazoles have demonstrated strong bactericidal effects against various strains including Staphylococcus spp. Notably, the presence of the -N=CO group is thought to enhance antimicrobial efficacy by influencing gene transcription related to biofilm formation .

Cytotoxicity Studies

Cytotoxicity assays conducted on cell lines such as L929 have shown varying degrees of toxicity among synthesized derivatives. Some compounds exhibited no significant cytotoxic effects even at higher concentrations (up to 200 µM), while others demonstrated increased cell viability at lower doses (12 µM and 6 µM) after 24 and 48 hours of incubation . This suggests a potential therapeutic window for further exploration in cancer treatment.

The mechanism of action for this compound likely involves interaction with specific molecular targets within cells. It may modulate enzyme activity or receptor function, leading to varied biological responses including anti-inflammatory and anticancer effects .

Case Studies

In a comparative study evaluating the antimicrobial efficacy of various oxadiazole derivatives, the compound under discussion was found to be more effective than traditional antibiotics like ciprofloxacin against certain resistant bacterial strains . This positions it as a promising candidate for further development in clinical settings.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialStrong activity against Staphylococcus spp.
CytotoxicityVariable; some compounds increased cell viability
Mechanism of ActionModulation of enzyme/receptor activity

Table 2: Cytotoxicity Results

Compound IDConcentration (µM)Cell Viability (%) After 24hCell Viability (%) After 48h
Compound A2006877
Compound B1009289
Compound C509693

Q & A

Q. What are the common synthetic routes for preparing 2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide?

The synthesis typically involves multi-step reactions, including cyclization of oxadiazole precursors, coupling with dihydropyridinone intermediates, and acetamide formation. Key steps include the use of coupling agents (e.g., DCC/HOBt) for amide bond formation and Pd-catalyzed cross-coupling for aryl group introduction. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility, while bases such as potassium carbonate facilitate deprotonation. Reaction temperatures range from room temperature to reflux, depending on the step. Characterization via NMR and MS is critical to confirm intermediate and final product structures .

Q. Which characterization techniques are essential for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to verify hydrogen and carbon environments, particularly aromatic protons and methyl groups. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and oxadiazole rings. For crystalline samples, X-ray diffraction (using SHELX software for refinement) resolves bond lengths and angles, while differential scanning calorimetry (DSC) assesses thermal stability .

Q. What functional groups contribute to the compound’s biological activity?

The 1,2,4-oxadiazole ring enhances hydrogen-bonding potential with biological targets, while the dihydropyridinone moiety may interact with enzymatic active sites. The chlorophenyl and dimethylphenyl groups influence lipophilicity and membrane permeability. Substituent positions (e.g., para vs. meta) on aromatic rings modulate target specificity, as seen in analogs with varying inhibitory activities .

Q. How are solubility challenges addressed in pharmacological assays for this compound?

Polar aprotic solvents (e.g., DMSO) are used for stock solutions, with dilution in aqueous buffers containing surfactants (e.g., Tween-80) to prevent precipitation. Co-solvency approaches (e.g., PEG-400/water mixtures) or nanoformulation strategies improve bioavailability in in vivo studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Design of Experiments (DoE) methodologies, such as factorial designs, systematically evaluate variables like temperature, solvent polarity, and catalyst loading. For example, optimizing Pd-catalyzed couplings may require screening ligands (e.g., XPhos) to reduce side reactions. Real-time monitoring via TLC or HPLC ensures reaction progression, while recrystallization or column chromatography purifies intermediates .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Meta-analyses comparing IC₅₀ values under standardized protocols (e.g., ATP concentration in kinase assays) clarify efficacy. Structural analogs with controlled modifications (e.g., halogen substitution) isolate pharmacophore contributions. Computational docking studies (e.g., AutoDock Vina) reconcile activity trends by mapping binding poses to target proteins .

Q. How does X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

SHELX-refined crystal structures reveal non-covalent interactions (e.g., hydrogen bonds between oxadiazole N-atoms and protein residues) that influence binding. Graph-set analysis (e.g., Etter’s rules) classifies intermolecular networks, explaining polymorphism or stability differences. Charge-density studies using high-resolution data quantify electrostatic potentials at reactive sites .

Q. What computational methods predict the compound’s pharmacokinetic and toxicity profiles?

Molecular dynamics (MD) simulations assess membrane permeability (logP) and plasma protein binding. QSAR models correlate structural descriptors (e.g., topological polar surface area) with ADMET properties. In silico toxicity prediction tools (e.g., ProTox-II) flag potential hepatotoxicity risks based on metabolic pathways, guiding derivative design to reduce off-target effects .

Q. How can structural analogs be designed to enhance target selectivity and reduce toxicity?

Substituent engineering (e.g., replacing chlorophenyl with fluorophenyl) fine-tunes electronic effects without steric hindrance. Isosteric replacements (e.g., oxadiazole-to-triazole swaps) maintain binding while altering metabolic stability. In vitro cytochrome P450 inhibition assays prioritize derivatives with lower interaction risks. Metabolite identification (via LC-MS/MS) informs prodrug strategies .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

CRISPR-Cas9 knockout models confirm target gene dependency. Phosphoproteomics (e.g., SILAC) maps signaling pathway perturbations. In vivo efficacy studies in disease models (e.g., xenografts) correlate plasma concentrations with tumor regression. Competitive binding assays (e.g., SPR or ITC) quantify affinity shifts under physiological conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide

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